(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol
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Overview
Description
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol is a complex organic compound characterized by the presence of azido and tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution using sodium azide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and degradation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyldimethylsilyl-protected compounds, offering advantages in terms of scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like imidazole for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields the corresponding amine, while oxidation can produce nitro derivatives.
Scientific Research Applications
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-hexadecanol: Similar structure but with a shorter carbon chain.
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-eicosanol: Similar structure but with a longer carbon chain.
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-dodecanol: Similar structure but with a medium-length carbon chain.
Uniqueness
The uniqueness of (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S,3S,4R)-2-azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H65N3O3Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-27(35-37(8,9)29(2,3)4)28(26(25-34)32-33-31)36-38(10,11)30(5,6)7/h26-28,34H,12-25H2,1-11H3/t26-,27+,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAFYLGSFHUSBQ-IARZGTGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H65N3O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675646 |
Source
|
Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256376-21-2 |
Source
|
Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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